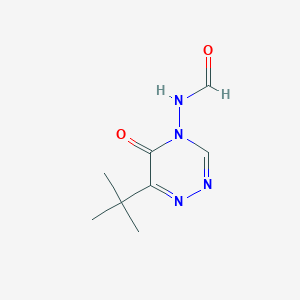

N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide

Description

Properties

CAS No. |

106131-71-9 |

|---|---|

Molecular Formula |

C8H12N4O2 |

Molecular Weight |

196.21 g/mol |

IUPAC Name |

N-(6-tert-butyl-5-oxo-1,2,4-triazin-4-yl)formamide |

InChI |

InChI=1S/C8H12N4O2/c1-8(2,3)6-7(14)12(10-5-13)4-9-11-6/h4-5H,1-3H3,(H,10,13) |

InChI Key |

VJQIANUCQNTHMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN=CN(C1=O)NC=O |

Origin of Product |

United States |

Preparation Methods

Route 1: Cyclocondensation of α-Ketocarboxylic Acid Derivatives with Thiocarbohydrazide

This method, adapted from herbicide synthesis, involves:

- Synthesis of α-Ketocarboxylic Acid Amide :

Pivaloyl chloride (tert-butyl carbonyl chloride) reacts with methyl isonitrile to form an imidochloride intermediate, hydrolyzed to trimethylpyruvic acid amide.

$$

\text{Pivaloyl chloride} + \text{Methyl isonitrile} \rightarrow \text{Imidochloride} \xrightarrow{\text{H}_2\text{O}} \text{Trimethylpyruvic acid amide}

$$ - Cyclization with Thiocarbohydrazide :

The amide undergoes cyclocondensation with thiocarbohydrazide in polar solvents (e.g., ethanol/water) under reflux to yield 3-mercapto-4-amino-6-tert-butyl-1,2,4-triazin-5-one.

$$

\text{Trimethylpyruvic acid amide} + \text{Thiocarbohydrazide} \rightarrow \text{3-Mercapto-4-amino-6-tert-butyl-1,2,4-triazin-5-one} + \text{H}_2\text{O}

$$ - Formamide Introduction :

The 4-amino group is formylated using formic acid or acetyl chloride in basic conditions. For example, treatment with formic acid and acetic anhydride at 60°C for 6 hours achieves N-formylation.

Key Data :

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | Thiocarbohydrazide | Ethanol/Water | 100 | 94 |

| Formylation | Formic acid | Acetic Anhydride | 60 | 78 |

Route 2: Direct Alkylation and Formylation of Preformed Triazinones

An alternative approach modifies existing triazinone derivatives:

- Synthesis of 4-Amino-6-tert-butyl-1,2,4-triazin-5-one :

As detailed in Route 1, steps 1–2 yield the 4-amino intermediate. - Methylation and Oxidation :

Methylation of the mercapto group using methyl iodide in NaOH/methanol followed by oxidative cleavage introduces the 5-oxo group. - Formamide Functionalization :

The amine undergoes formylation via Schotten-Baumann conditions (formyl chloride, aqueous base).

Optimization Insight : Replacing potassium tert-butoxide with NaOH reduces explosion risks and improves yield (from 60% to 88%).

Industrial-Scale Methodologies and Process Optimization

Solvent and Base Selection

Crystallization-Driven Purification

Post-reaction addition of water (1:1 v/v) and cooling to 0–10°C yields high-purity crystals, avoiding column chromatography.

Comparative Table :

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Base | KOtBu | NaOH |

| Yield (%) | 60–79 | 88 |

| Purification | Column Chromatography | Crystallization |

| Cost | High | Low |

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms ≥98% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution Reagents: Halides, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide may have applications in various fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in biochemical assays or as a probe for studying biological processes.

Medicine: Possible applications in drug development or as a therapeutic agent.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide will depend on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity.

Pathway Modulation: The compound may influence various biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Formamide,N-[3-(dimethylamino)-6-(1,1-dimethylethyl)-5-oxo-1,2,4-triazin-4(5H)-yl] (CAS No. 106131-73-1)

This analog differs from the target compound by replacing the formamide group at position 4 with a dimethylamino (-N(CH₃)₂) substituent at position 3 of the triazinone ring. Key comparative

Structural Implications:

- The tert-butyl group at position 6 is conserved in both compounds, contributing to steric bulk and hydrophobicity.

N-(1-((4-Substituted Piperazin-1-yl)methyl)-3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)-2/3-fluorobenzamide

Although this compound (from ) belongs to the 1,2,4-triazole thione family, it shares functional similarities:

- A fluorobenzamide group replaces the formamide in the target compound.

- A piperazine-methyl substituent introduces basicity and conformational flexibility.

Functional Insights:

N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside

This compound () features a formamide group linked to a xylose moiety, diverging from the triazinone-based target compound:

Comparative Notes:

- The xylose moiety in the analog drastically increases polarity (PSA > 100 Ų), making it more water-soluble but less membrane-permeable than the target compound .

Biological Activity

N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide is a compound belonging to the class of 1,2,4-triazine derivatives. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazine ring with a tert-butyl group and a formamide substituent. It can be synthesized through various methods involving the reaction of amidrazones with dimethyl acetylenedicarboxylate, leading to derivatives with significant biological properties . The synthesis process often includes the use of pivaloyl cyanide and thiocarbohydrazide to form intermediates that are subsequently cyclized and methylated .

Antioxidant Properties

Research indicates that derivatives of 1,2,4-triazines exhibit notable antioxidant activity. A study demonstrated that hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one showed the highest antioxidant activity among tested compounds . This suggests that modifications on the triazine core can enhance its biological efficacy.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of triazine derivatives. For instance, compounds related to this compound have shown promising results against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis and enzyme inhibition .

Antiviral Activity

The antiviral potential of triazine derivatives has been investigated in the context of HIV treatment. Specific modifications to the triazine structure have resulted in compounds that exhibit potent inhibitory effects against HIV reverse transcriptase . These findings suggest that this compound could be a candidate for further development as an antiviral agent.

Case Studies

- Synthesis and Biological Evaluation : A study synthesized various 5-oxo-1,2,4-triazine derivatives and evaluated their biological activities. The results indicated that specific substitutions on the triazine ring significantly influenced their antimicrobial and antioxidant properties .

- Structure-Activity Relationship (SAR) : Research into the SAR of triazine derivatives revealed that the presence of a tert-butyl group enhances lipophilicity and biological activity. Compounds with this modification demonstrated improved interaction with biological targets compared to their non-substituted counterparts .

Data Summary

| Property | Description |

|---|---|

| Chemical Class | 1,2,4-Triazine Derivative |

| Synthesis Method | Reaction with amidrazones |

| Biological Activities | Antioxidant, Antimicrobial, Antiviral |

| Notable Findings | High antioxidant activity; potential antiviral effects against HIV |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving triazine precursors. For example, phosphite-mediated reactions with substituted chromones under optimized conditions (e.g., using CdI₂ nanoparticles as catalysts) improve yield and selectivity . Reaction parameters such as temperature (70–100°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios of reagents (1:1 to 1:1.2) should be systematically tested using Design of Experiments (DoE) to maximize efficiency .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography (using SHELX software for refinement) resolves the 3D structure, particularly for verifying the tert-butyl substituent's orientation and hydrogen-bonding interactions .

- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the formamide NH (δ 8.0–8.2 ppm) and tert-butyl protons (δ 1.2–1.4 ppm) .

- IR spectroscopy confirms carbonyl stretches (C=O at ~1670 cm⁻¹) and formamide N–H bends (~3300 cm⁻¹) .

Q. How can researchers address purification challenges specific to this compound’s solubility and stability?

- Methodological Answer : Use column chromatography with gradient elution (hexane/ethyl acetate or chloroform/methanol) to separate polar byproducts. For thermally sensitive batches, low-temperature recrystallization (e.g., from ethanol/water mixtures) minimizes degradation. Stability tests under varying pH (4–9) and UV exposure should guide storage protocols .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this triazine-formamide derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular docking studies can evaluate interactions with biological targets (e.g., enzymes in pesticidal or pharmaceutical contexts) .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR shifts) and crystallographic results during structural elucidation?

- Methodological Answer : Dynamic effects in solution (e.g., tautomerism or rotational barriers) may cause NMR–X-ray discrepancies. Variable-temperature NMR experiments (-40°C to 25°C) can identify conformational equilibria. Cross-validate with 2D NMR (COSY, NOESY) and Hirshfeld surface analysis of crystallographic data .

Q. What strategies are recommended for identifying and quantifying synthetic impurities or degradation products in this compound?

- Methodological Answer : Employ HPLC-MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) to detect impurities. Compare retention times and fragmentation patterns against synthesized standards (e.g., des-formamide or tert-butyl-oxidized analogs). Accelerated stability studies (40°C/75% RH) quantify degradation kinetics .

Q. How can the compound’s potential as a pharmacophore be evaluated in structure-activity relationship (SAR) studies?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with cyclohexyl or varying formamide groups). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational descriptors (logP, polar surface area). Use multivariate regression to identify critical SAR trends .

Q. What are the best practices for handling and storing this compound to prevent degradation under laboratory conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.